

Spectroscopic Data for Ethyl 5-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-hydroxynicotinate*

Cat. No.: B186364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-hydroxynicotinate**. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 5-hydroxynicotinate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.54	d	1	H-2
8.29	d	1	H-6
7.45	t	1	H-4
5.40	s (broad)	1	-OH
4.40	q	2	-CH ₂ -
1.40	t	3	-CH ₃

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Type
165.8	C=O (ester)
152.1	C-5
145.3	C-2
138.9	C-6
124.7	C-3
118.6	C-4
61.5	-CH ₂ -
14.3	-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1730-1715	Strong	C=O stretch (ester)
1600-1450	Medium-Strong	C=C stretch (aromatic)
1300-1000	Strong	C-O stretch (ester and phenol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺ (Molecular Ion)
139	65	[M - C ₂ H ₄] ⁺
122	80	[M - OCH ₂ CH ₃] ⁺
94	40	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

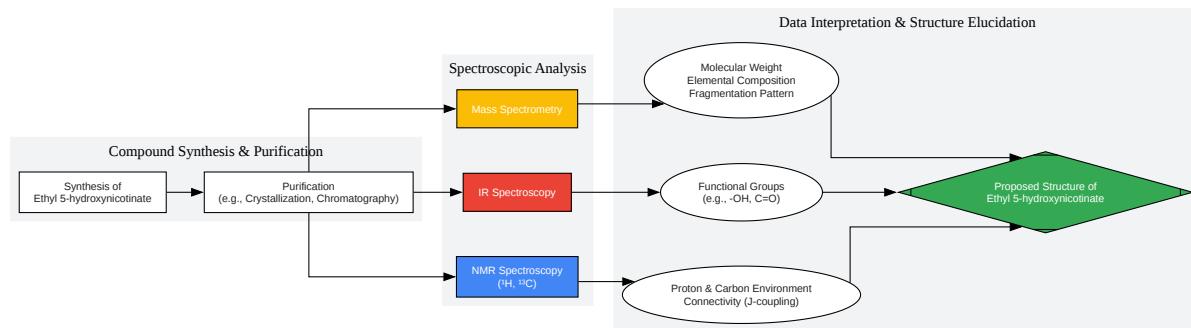
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as **Ethyl 5-hydroxynicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-hydroxynicotinate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

- ^1H NMR Parameters: A spectral width of 0-12 ppm is typically used. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Parameters: A spectral width of 0-200 ppm is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- Data Processing: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Electron Ionization (EI) is a common technique for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

- To cite this document: BenchChem. [Spectroscopic Data for Ethyl 5-hydroxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186364#spectroscopic-data-for-ethyl-5-hydroxynicotinate-nmr-ir-ms\]](https://www.benchchem.com/product/b186364#spectroscopic-data-for-ethyl-5-hydroxynicotinate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com